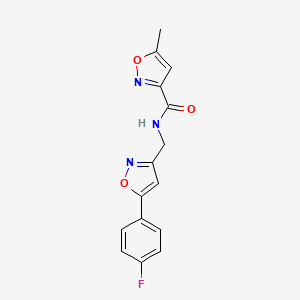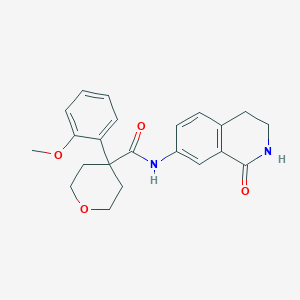
4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
c-Met Inhibitor in Cancer Therapy
4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide, as part of the pyrazolone-based class II c-Met inhibitors, has been explored for its potential in treating c-Met-dependent tumors. These compounds, including AMG 458, show promise as therapeutic agents due to their potent inhibition of the c-Met receptor, a tyrosine kinase often deregulated in cancer. The development of these inhibitors, particularly AMG 458, has led to preclinical safety studies, underscoring their potential role in cancer therapy (Liu et al., 2012).
Covalent Binding and Glutathione Displacement
Another aspect of this compound's reactivity involves its covalent binding to liver microsomal proteins and the formation of thioether adducts with glutathione and N-acetyl cysteine. These reactions, observed both in vitro and in vivo, are important for understanding the compound's metabolic and pharmacokinetic profiles. The insights gained from these interactions have informed the design of analogues with reduced glutathione adduct formation, which is crucial for optimizing therapeutic efficacy and safety (Teffera et al., 2008).
Chemical Synthesis and Rearrangements
The compound is also significant in chemical research, particularly in the context of synthesis and rearrangements. It has been involved in studies exploring the Smiles-type rearrangement, leading to the formation of compounds with potential biological significance. These studies contribute to the broader field of synthetic chemistry, expanding the toolkit for creating novel molecules with possible therapeutic applications (Sirakanyan et al., 2015).
Synthesis of Novel Compounds and Derivatives
Further research has been conducted on synthesizing new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, illustrating the compound's role in the development of new chemical entities. These synthesized molecules, characterized by various spectral analyses, hold potential for future pharmacological investigations (Zaki et al., 2017).
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-5-3-2-4-18(19)22(9-12-28-13-10-22)21(26)24-16-7-6-15-8-11-23-20(25)17(15)14-16/h2-7,14H,8-13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJXQXBVKRANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC4=C(CCNC4=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2989210.png)
![[2-[(4-Methoxyphenyl)methyl]azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2989211.png)
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2989212.png)

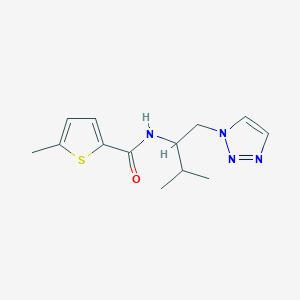

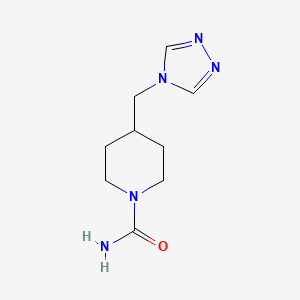
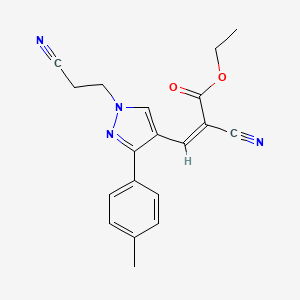
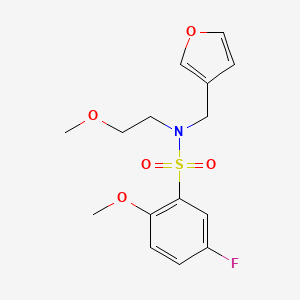
![Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2989222.png)

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989226.png)
![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2989228.png)
